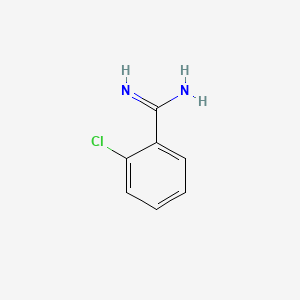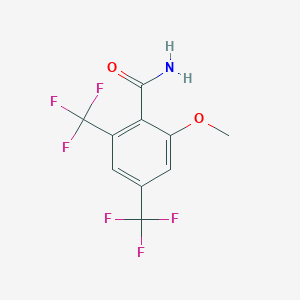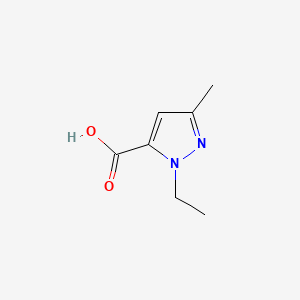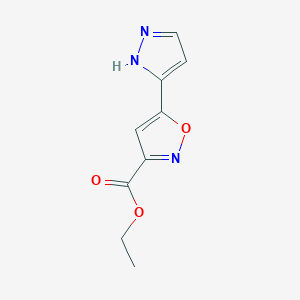
3-Cloro-3-(4-nitrofenil)prop-2-enenitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile: is an organic compound with the molecular formula C9H5ClN2O2 . It is characterized by the presence of a chloro group, a nitrophenyl group, and a nitrile group attached to a propenenitrile backbone. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a valuable scaffold for designing molecules with therapeutic properties.
Industry: In the industrial sector, 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted products can be formed.
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Oxidized Products: Oxidation reactions yield various oxidized compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
- 3-Bromo-3-(4-nitrophenyl)prop-2-enenitrile
- 3-Iodo-3-(4-nitrophenyl)prop-2-enenitrile
- 3-Fluoro-3-(4-nitrophenyl)prop-2-enenitrile
Comparison: Compared to its analogs, 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile exhibits unique reactivity due to the presence of the chloro group. The chloro group is less reactive than bromo and iodo groups but more reactive than the fluoro group in nucleophilic substitution reactions. This makes 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.
Propiedades
IUPAC Name |
3-chloro-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDADFQYZTUAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374021 |
Source


|
| Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-88-7 |
Source


|
| Record name | 3-Chloro-3-(4-nitrophenyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)
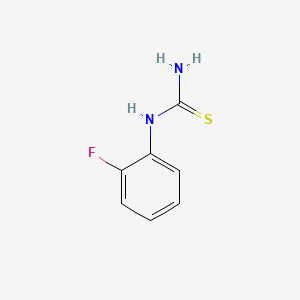
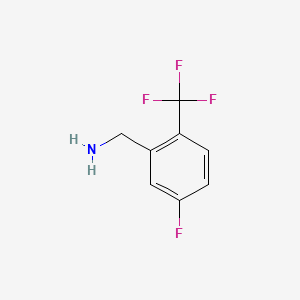
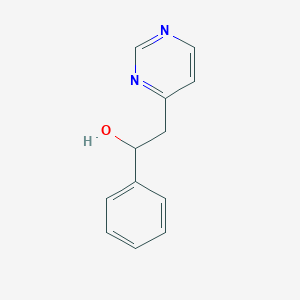
![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
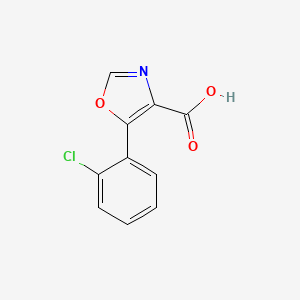
![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)

